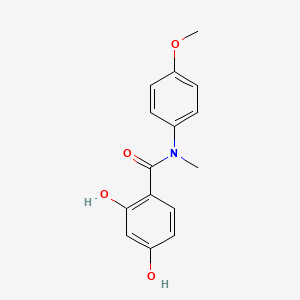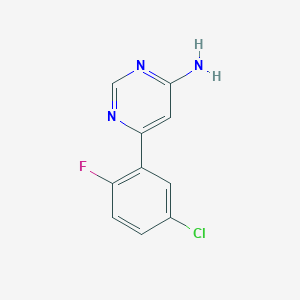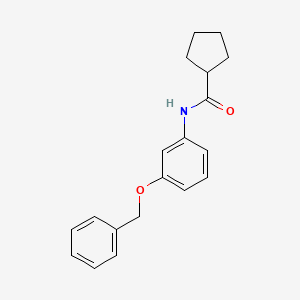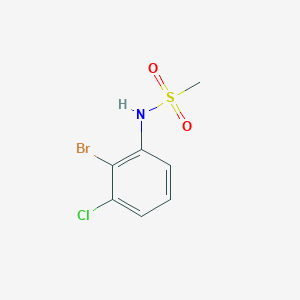
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide, also known as Mecam, is a chemical compound that has been used in scientific research for several years. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide is not fully understood. However, studies have shown that 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid peptides.
実験室実験の利点と制限
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has several advantages as a research compound. It is relatively easy to synthesize, and it exhibits potent pharmacological activities. However, 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide also has potential toxicity concerns, which must be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide. One area of interest is the development of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods for 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide that can improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide and its potential side effects.
Conclusion:
In conclusion, 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide is a chemical compound that has been used in scientific research for its potential pharmacological activities. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand the potential therapeutic applications of 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide and to develop novel synthesis methods that can improve its solubility and reduce its potential toxicity.
合成法
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2,4-dihydroxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide in good yields and high purity. Other methods of synthesis include the reaction of 4-methoxyaniline with 2,4-dihydroxybenzoyl chloride and the reaction of 4-methoxyaniline with 2,4-dihydroxybenzoic acid in the presence of a coupling agent.
科学的研究の応用
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been used in scientific research for its potential pharmacological activities. Studies have shown that 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide exhibits anti-inflammatory, analgesic, and anti-cancer properties. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid peptides.
特性
IUPAC Name |
2,4-dihydroxy-N-(4-methoxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-16(10-3-6-12(20-2)7-4-10)15(19)13-8-5-11(17)9-14(13)18/h3-9,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKGXDUKUWVGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)

![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)



![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)
![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)